Magnesium tungstate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

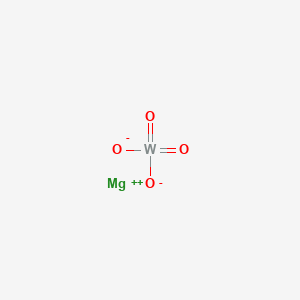

magnesium;dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.4O.W/q+2;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZHPOJZOWHJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgWO4, MgO4W | |

| Record name | magnesium tungstate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014397 | |

| Record name | Magnesium tungsten oxide (MgWO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13573-11-0 | |

| Record name | Magnesium tungstate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013573110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium tungsten oxide (MgWO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium tungsten oxide (MgWO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium wolframate, of a kind used as a luminophore | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Magnesium Tungstate Crystal Structure Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium tungstate (B81510) (MgWO₄) is an inorganic crystalline material that has garnered significant interest for its applications in various scientific and technological fields, including scintillators, phosphors, and photocatalysis. A thorough understanding of its crystal structure is paramount to elucidating its structure-property relationships and tailoring its characteristics for specific applications. This technical guide provides a comprehensive overview of the determination of the magnesium tungstate crystal structure, detailing the synthesis of the material, the experimental protocols for its characterization, and the refinement of its crystallographic data. While direct applications in drug development are not yet established, the principles of crystal engineering and characterization detailed herein are fundamental to materials science and may inform the development of novel materials for biomedical applications, such as advanced drug delivery systems or diagnostic tools.

Crystal Structure of this compound

This compound crystallizes in the monoclinic system with the space group P2/c.[1][2] The crystal structure is characterized by a framework of corner- and edge-sharing MgO₆ and WO₆ octahedra.[1] In this arrangement, each magnesium ion (Mg²⁺) is coordinated to six oxygen atoms, and each tungsten ion (W⁶⁺) is also coordinated to six oxygen atoms, forming distorted octahedral geometries.[1]

Crystallographic Data

The precise lattice parameters and atomic positions for this compound have been determined through X-ray diffraction studies and refined using the Rietveld method.[2] The crystallographic data are summarized in the tables below.

| Lattice Parameters | Value | Reference |

| Crystal System | Monoclinic | [1][2] |

| Space Group | P2/c | [1][2] |

| a (Å) | 4.6939 | [2] |

| b (Å) | 5.6747 | [2] |

| c (Å) | 4.9316 | [2] |

| β (°) | 90.7858 | [2] |

| Unit Cell Volume (ų) | 131.36 | [2] |

| Atomic Coordinates and Isotropic Displacement Parameters | Atom | Wyckoff Position | x | y | z | Occupancy | Isotropic Displacement Parameter (Ų) | Reference |

| Mg | 2f | 0.5 | 0.6693 | 0.75 | 1 | 0.007 | [1] | |

| W | 2e | 0 | 0.1812 | 0.25 | 1 | 0.004 | [1] | |

| O1 | 4g | 0.2579 | 0.3773 | 0.4005 | 1 | 0.008 | [1] | |

| O2 | 4g | 0.2164 | 0.8921 | 0.4348 | 1 | 0.008 | [1] |

| Selected Bond Distances | Bond | Distance (Å) | Reference |

| Mg-O | 2.06 - 2.15 | [1] | |

| W-O | 1.80 - 2.13 | [1] |

Experimental Protocols

The determination of the crystal structure of this compound involves two key stages: the synthesis of a high-purity crystalline sample and its characterization using X-ray diffraction, followed by data analysis and refinement.

Synthesis of this compound

Several methods can be employed to synthesize this compound crystals. The choice of method can influence the crystallinity, particle size, and morphology of the resulting material.

This is a conventional and widely used method for preparing polycrystalline MgWO₄.

Protocol:

-

Precursor Preparation: Stoichiometric amounts of high-purity magnesium oxide (MgO) and tungsten trioxide (WO₃) powders are weighed and intimately mixed.

-

Grinding: The mixture is thoroughly ground in an agate mortar to ensure homogeneity. Wet milling, using a solvent like ethanol, can improve mixing.

-

Calcination: The ground powder is placed in an alumina (B75360) crucible and calcined in a furnace. A typical calcination temperature is 900 °C for 2 hours.[3] The heating and cooling rates should be controlled to ensure uniform reaction and prevent cracking of the crucible.

-

Characterization: The resulting powder is analyzed by X-ray diffraction to confirm the formation of the desired MgWO₄ phase.

This method utilizes mechanical energy to induce chemical reactions and phase transformations at room temperature.

Protocol:

-

Precursor Mixing: Stoichiometric amounts of MgO and WO₃ are placed in a high-energy ball milling vial with grinding media (e.g., tungsten carbide or zirconia balls). The ball-to-powder weight ratio is a critical parameter, typically around 10:1.[1]

-

Milling: The mixture is milled for a specific duration, for instance, 8 minutes of mechanochemical treatment can lead to the formation of this compound. Milling is often performed in intervals with cooling periods to prevent excessive temperature rise.[1]

-

Product Recovery: The milled powder is separated from the grinding media.

-

Characterization: The product is analyzed by XRD to determine the phase composition.

This method involves a chemical reaction in an aqueous solution at elevated temperature and pressure.

Protocol:

-

Precursor Solution: Aqueous solutions of a magnesium salt (e.g., Mg(NO₃)₂) and a tungstate salt (e.g., Na₂WO₄) are prepared.

-

Mixing and pH Adjustment: The solutions are mixed, and the pH of the resulting solution may be adjusted using a mineral acid or base to control the precipitation and crystal growth.

-

Hydrothermal Treatment: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180 °C) for a set duration (e.g., 12 hours).[4]

-

Product Recovery: After cooling to room temperature, the precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol, and dried in an oven.

-

Characterization: The final product is characterized by XRD and electron microscopy to determine its phase and morphology.

Crystal Structure Determination Workflow

The primary technique for determining the crystal structure of MgWO₄ is X-ray diffraction (XRD).

Protocol:

-

Instrument Setup: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Sample Preparation: A finely ground powder of the synthesized MgWO₄ is packed into a sample holder.

-

Data Collection Parameters: The XRD pattern is recorded over a 2θ range, for example, from 10° to 90°, with a step size of 0.02° and a counting time of 1-2 seconds per step.[5]

-

Data Output: The output is a diffractogram showing the intensity of diffracted X-rays as a function of the diffraction angle (2θ).

Rietveld refinement is a powerful technique used to refine a theoretical crystal structure model against the experimental XRD data.

Protocol:

-

Initial Model: An initial structural model for MgWO₄, including the space group (P2/c), approximate lattice parameters, and atomic positions, is required. This information can be obtained from crystallographic databases.

-

Software: Specialized software such as GSAS, FullProf, or TOPAS is used for the refinement.

-

Refinement Steps: The refinement process is iterative and typically involves the following steps:

-

Scale Factor and Background: The overall scale factor and the background of the diffraction pattern are refined.

-

Lattice Parameters and Zero Shift: The unit cell parameters and any instrument-related zero-point error are refined.

-

Peak Profile Parameters: The parameters defining the shape of the diffraction peaks (e.g., Gaussian and Lorentzian components) are refined.

-

Atomic Positions: The fractional atomic coordinates (x, y, z) for each atom in the asymmetric unit are refined.

-

Isotropic/Anisotropic Displacement Parameters: The thermal motion of each atom is accounted for by refining isotropic or anisotropic displacement parameters.

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring goodness-of-fit indicators such as Rwp (weighted profile R-factor), Rp (profile R-factor), and χ² (chi-squared). A good refinement is indicated by low R-values and a flat difference plot between the observed and calculated patterns.

Relevance to Drug Development Professionals

While this compound does not have direct applications in pharmaceuticals, the methodologies described in this guide are of fundamental importance in drug development. The determination of the crystal structure of active pharmaceutical ingredients (APIs) and excipients is a critical step in drug formulation and manufacturing. Polymorphism, the ability of a solid material to exist in more than one crystal form, can significantly impact a drug's solubility, bioavailability, and stability.

The techniques of X-ray diffraction and Rietveld refinement are routinely used in the pharmaceutical industry to:

-

Identify and characterize different polymorphs of a drug substance.

-

Determine the crystal structure of new chemical entities.

-

Control the crystalline form of an API during manufacturing.

-

Investigate drug-excipient interactions at the molecular level.

-

Analyze the structure of co-crystals and salts.

A thorough understanding of crystallography and structure determination methods, as exemplified by the case of this compound, provides a solid foundation for addressing these challenges in pharmaceutical development.

Conclusion

The determination of the crystal structure of this compound is a well-established process involving its synthesis by various methods and detailed analysis of its X-ray diffraction pattern using the Rietveld refinement technique. The monoclinic P2/c structure, with its characteristic arrangement of MgO₆ and WO₆ octahedra, is now well-understood. The experimental protocols and data analysis workflows detailed in this guide provide a comprehensive framework for researchers and scientists working with this and other crystalline materials. For drug development professionals, the principles and techniques of crystal structure determination are indispensable tools for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Template-free hydrothermal synthesis of MgWO 4 nanoplates and their application as photocatalysts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06671J [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

Physical and chemical properties of MgWO4

An In-depth Technical Guide on the Physical and Chemical Properties of Magnesium Tungstate (B81510) (MgWO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium tungstate (MgWO₄) is an inorganic chemical compound that belongs to the wolframite (B13744602) group of tungstates.[1] It is a white, powdered solid known for its chemical stability and notable optical and physical properties.[2][3] As a semiconductor, it has garnered significant interest for its applications as a phosphor, scintillator, laser host material, and photocatalyst.[4][5] This document provides a comprehensive overview of the core physical and chemical properties of MgWO₄, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and processing workflows.

Physical Properties

MgWO₄ is a robust material with several key physical characteristics that make it suitable for various high-tech applications. Its properties are largely defined by its distinct crystal structure.

Crystal Structure

This compound typically crystallizes in a wolframite-type monoclinic structure with the P2/c space group.[4][6] In this structure, Mg²⁺ ions are bonded to six O²⁻ atoms, forming MgO₆ octahedra. Similarly, W⁶⁺ ions are bonded to six O²⁻ atoms, forming distorted WO₆ octahedra.[7] The MgO₆ octahedra share corners with eight WO₆ octahedra and edges with two other MgO₆ octahedra.[7][8] This arrangement creates a stable, three-dimensional crystal lattice.[8] Under high pressure, MgWO₄ can undergo a phase transition to a triclinic structure.[9] A tetragonal phase has also been observed in some synthesis methods.[10][11]

Click to view DOT script for Crystal Structure Diagram

Caption: Coordination environment in the MgWO₄ crystal structure.

Table 1: Crystallographic Data for Monoclinic MgWO₄

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6][7] |

| Space Group | P2/c (No. 13) | [6][7] |

| Lattice Constant (a) | 4.69 Å | [7] |

| Lattice Constant (b) | 5.69 Å | [7] |

| Lattice Constant (c) | 4.94 Å | [7] |

| Angle (β) | 90.55° | [7] |

| Unit Cell Volume | 131.64 ų | [7] |

| Calculated Density | 6.57 g/cm³ | [8] |

| Reported Density | 5.66 g/cm³ | [2][12] |

| Mg-O Bond Distances | 2.06 - 2.15 Å | [7] |

| W-O Bond Distances | 1.80 - 2.13 Å | [7] |

Optical Properties

MgWO₄ exhibits several interesting optical properties, making it a material of choice for luminescent and optical applications.[2]

-

Luminescence: MgWO₄ is an efficient phosphor that shows intense intrinsic luminescence with a broad emission band in the blue spectral region, peaking at approximately 470-480 nm.[13][14] This blue photoluminescence is attributed to exciton (B1674681) emission.[14] The luminescence intensity is known to increase as the temperature decreases.

-

Scintillation: The material shows excellent scintillation response to particle excitation, with a light yield comparable to that of ZnWO₄ at room temperature.[13] Its high light yield is maintained at lower temperatures, suggesting its utility in cryogenic applications.[13]

-

Band Gap: The optical band gap of MgWO₄ has been determined experimentally using UV-visible techniques to be around 4.17 eV.[4][6] Theoretical calculations based on density functional theory (DFT) predict a band gap of 3.39 eV.[4][6]

-

Refractive Index: As an optically biaxial crystal, MgWO₄ has three principal refractive indices. At approximately 1.06 µm, the values are nₚ = 1.981, nₘ = 2.016, and n₉ = 2.167.[15] Theoretical calculations have also estimated a refractive index of 1.52.[4]

Table 2: Summary of Optical Properties of MgWO₄

| Property | Value | Reference |

| Photoluminescence Peak | 470 - 480 nm (Blue Emission) | [13][14] |

| Experimental Band Gap | 4.17 eV | [4][6] |

| Theoretical Band Gap | 3.39 eV | [4][6] |

| Refractive Indices (@ ~1.06 µm) | nₚ=1.981, nₘ=2.016, n₉=2.167 | [15] |

| Calculated Refractive Index | 1.52 | [4] |

| Reflectivity | 77.8% | [4] |

Thermal and Other Physical Properties

-

Thermal Conductivity: MgWO₄ possesses a relatively high thermal conductivity of approximately 8.7 W/mK to 11.5 W/mK at 300 K.[16][17] This is significantly higher than many other tungstate laser hosts, which is advantageous for heat dissipation in high-power laser applications.[16]

-

Molar Mass: The molar mass of MgWO₄ is approximately 272.14 g/mol .[18]

Chemical Properties

This compound is a chemically stable compound with notable catalytic potential.

-

Solubility and Stability: It is insoluble in water and alcohol but will dissolve in acids.[2][3] This chemical stability makes it a durable material for various applications.

-

Catalytic Activity: MgWO₄ has been studied for its catalytic properties, particularly in oxidation reactions.[19] For instance, palladium-modified MgWO₄ has shown activity in the complete oxidation of CO and various volatile organic compounds (VOCs) like methane, n-hexane, and toluene.[19] It has also been investigated as a photocatalyst for hydrogen evolution.[5][10]

-

Reactivity: It can be synthesized through the reaction of an alkali metal tungstate with a magnesium salt or by the high-temperature reaction of WO₃ with magnesium oxide (MgO) or a magnesium carbonate compound.[2][3] It can be reduced by magnesium in a mechanochemical process to produce highly dispersed tungsten powder.

Experimental Protocols

Various methods are employed for the synthesis of MgWO₄, each yielding materials with potentially different morphologies and properties. Characterization is then performed using a suite of standard analytical techniques.

Synthesis Methodologies

A variety of synthesis routes for MgWO₄ have been documented, including solid-state reaction, hydrothermal, sol-gel, and mechanochemical methods.[5][19]

Protocol 3.1.1: Solid-State Reaction Method [6] This is a conventional method for producing polycrystalline MgWO₄.

-

Precursor Preparation: Stoichiometric amounts of high-purity magnesium oxide (MgO) and tungsten trioxide (WO₃) powders are intimately mixed.

-

Milling: The mixture is thoroughly ground in an agate mortar or using a ball mill to ensure homogeneity.

-

Calcination: The resulting powder mixture is placed in an alumina (B75360) crucible and calcined in a muffle furnace. The temperature is typically ramped up to 850-1000°C and held for several hours to allow the solid-state reaction (MgO + WO₃ → MgWO₄) to complete.

-

Cooling: The furnace is then cooled down to room temperature, and the final MgWO₄ product is collected for characterization.

Protocol 3.1.2: Hydrothermal Synthesis Method [10] This method allows for the synthesis of nanostructured MgWO₄, such as nanoplates.

-

Solution Preparation: Equimolar amounts of a magnesium salt (e.g., MgCl₂·6H₂O) and a tungstate salt (e.g., Na₂WO₄·2H₂O) are dissolved separately in deionized water.

-

Mixing: The magnesium salt solution is added dropwise to the tungstate solution under constant stirring to form a precursor suspension.

-

Hydrothermal Reaction: The suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 180°C) for a set duration (e.g., 12-24 hours).

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted ions, and finally dried in an oven at a low temperature (e.g., 60-80°C).

Characterization Techniques

The structural, morphological, and optical properties of the synthesized MgWO₄ are typically investigated using the following methods:[19][20]

-

X-ray Diffraction (XRD): To identify the crystal phase, determine lattice parameters, and assess the crystallinity of the sample.[6][20]

-

Scanning Electron Microscopy (SEM): To observe the surface morphology, particle shape, and size distribution of the synthesized powder.[20]

-

Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanostructure, including lattice fringes and selected area electron diffraction (SAED) to confirm the crystal structure of individual particles.[19][20]

-

UV-Visible Spectroscopy (UV-Vis): To determine the optical band gap of the material by analyzing its light absorption properties.[4][6]

-

Photoluminescence (PL) Spectroscopy: To measure the emission and excitation spectra, identifying the characteristic luminescence peaks and understanding the electronic transition mechanisms.[6][13]

-

X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical oxidation states of the constituent elements on the material's surface.[19]

Click to view DOT script for Synthesis & Characterization Workflow

Caption: General workflow for MgWO₄ synthesis and characterization.

Relevance to Drug Development

While MgWO₄ is primarily an inorganic material studied for its optical and catalytic properties, its relevance to the pharmaceutical and drug development sector, though indirect, can be considered in several areas:

-

Catalysis in Organic Synthesis: Stable and reusable catalysts are crucial in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The catalytic activity of modified MgWO₄ in oxidation reactions could potentially be explored for specific steps in pharmaceutical synthesis.[19][21]

-

Biomedical Imaging and Sensing: Materials with strong luminescence, like MgWO₄, are foundational to the development of fluorescent labels and sensors. While not used directly in vivo due to the presence of tungsten, its properties can inspire the design of new, biocompatible luminescent nanomaterials for diagnostic assays and bio-imaging.

-

Photocatalytic Sterilization: The photocatalytic properties of MgWO₄ could be harnessed for sterilizing medical equipment or in water purification systems within pharmaceutical manufacturing facilities, leveraging its ability to degrade organic contaminants.[5]

It is important to note that the direct application of MgWO₄ in drug formulations or as a therapeutic agent is not established, and its use would be limited to ancillary roles in the broader drug development and manufacturing process. Further research into its toxicological profile would be necessary for any application involving potential human contact.[1]

References

- 1. Investigation of the photoluminescent properties, scintillation behaviour and toxicological profile of various this compound nanoscale motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and theoretical analysis of electronic and optical properties of MgWO4 | springerprofessional.de [springerprofessional.de]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. mp-18875: MgWO4 (monoclinic, P2/c, 13) [legacy.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. Template-free hydrothermal synthesis of MgWO 4 nanoplates and their application as photocatalysts - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06671J [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. americanelements.com [americanelements.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Dispersion of Principal Refractive Indices of Monoclinic MgWO4 Laser Host Crystal | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 16. repositori.urv.cat [repositori.urv.cat]

- 17. arxiv.org [arxiv.org]

- 18. Magnesium tungsten oxide (MgWO4) | MgO4W | CID 3084161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic band structure of magnesium tungstate

An In-depth Technical Guide to the Electronic Band Structure of Magnesium Tungstate (B81510) (MgWO₄)

Abstract

Magnesium tungstate (MgWO₄) is a scientifically significant inorganic compound, recognized for its applications as a scintillator, laser host material, phosphor, and potential photocatalyst.[1] A fundamental understanding of its electronic band structure is crucial for optimizing its performance in these advanced applications. This technical guide provides a comprehensive overview of the electronic properties of MgWO₄, synthesizing key findings from both experimental and theoretical investigations. It presents quantitative data in a structured format, details common experimental and computational protocols, and includes visualizations to clarify complex workflows and relationships for researchers, scientists, and professionals in drug development and materials science.

Core Electronic and Structural Properties

This compound crystallizes in a wolframite-like monoclinic structure, belonging to the P2/c space group.[1][2] This crystal structure is characterized by distorted MgO₆ and WO₆ octahedra.[3][4] As a semiconductor, its electronic properties are defined by the energy gap between its valence and conduction bands. Theoretical calculations indicate that the valence band maximum (VBM) is primarily composed of O 2p orbitals, while the conduction band minimum (CBM) is dominated by W 5d orbitals.[5][6][7] The energy band gap is reported to be in the range of 3.3 to 4.2 eV, classifying it as a wide-band-gap semiconductor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the electronic and structural properties of this compound.

Table 1: Reported Band Gap Energies for MgWO₄

| Band Gap (eV) | Method | Specific Technique / Calculation | Reference |

| 4.17 | Experimental | Ultraviolet-Visible (UV-Vis) Spectroscopy | [1][8] |

| 3.36 | Experimental | Ultraviolet-Visible (UV-Vis) Spectroscopy | [1] |

| 3.39 | Theoretical | Density Functional Theory (DFT) | [1][8] |

Table 2: Crystal Lattice Parameters for Monoclinic MgWO₄

| Parameter | Value | Reference |

| a | 4.69 Å | [3] |

| b | 5.69 Å | [3] |

| c | 4.94 Å | [3] |

| β | 90.55° | [3] |

Experimental Protocols for Characterization

Synthesis via Solid-State Reaction

The solid-state reaction method is a common technique for synthesizing polycrystalline MgWO₄.[1]

-

Precursor Preparation : High-purity magnesium oxide (MgO) and tungsten trioxide (WO₃) powders are used as precursors.[9][10]

-

Mixing : The precursor powders are weighed in a 1:1 molar ratio and intimately mixed, often using a ball mill to ensure homogeneity.[10]

-

Calcination : The mixed powder is transferred to a crucible and calcined in a furnace at high temperatures, typically around 800-850 °C, for several hours to facilitate the reaction and formation of the MgWO₄ crystalline phase.[9][10]

-

Characterization : The final product is analyzed using X-ray diffraction (XRD) to confirm the formation of the single-phase monoclinic wolframite (B13744602) structure.[1]

Optical Band Gap Determination via UV-Vis Spectroscopy

Ultraviolet-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS) is the standard experimental method for determining the optical band gap of semiconductor powders.

-

Principle : The technique measures the amount of light diffusely reflected by a sample over a range of wavelengths. The absorption of photons with sufficient energy excites electrons from the valence band to the conduction band.

-

Sample Preparation : The synthesized MgWO₄ powder is packed into a sample holder.

-

Data Acquisition : A UV-Vis spectrophotometer equipped with an integrating sphere is used to record the diffuse reflectance spectrum of the sample.

-

Data Analysis (Tauc Plot) : The band gap energy (Eg) is determined by converting the reflectance data to absorbance using the Kubelka-Munk function. A Tauc plot is then generated by plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient. The band gap is found by extrapolating the linear portion of the curve to the energy axis.[1]

Chemical State Analysis via X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material.

-

Principle : The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical state.

-

Procedure : The MgWO₄ powder is mounted on a sample holder and placed in an ultra-high vacuum chamber. A monochromatic X-ray source (e.g., Al Kα) is used for irradiation.

-

Data Analysis : Survey scans are first performed to identify all elements present on the surface. High-resolution spectra are then acquired for the Mg 1s, W 4f, and O 1s regions. The positions of these peaks confirm the presence of Mg²⁺ and W⁶⁺ oxidation states, characteristic of the tungstate compound.[11]

Theoretical Protocol: Density Functional Theory (DFT)

First-principles quantum mechanical calculations based on DFT are powerful tools for investigating the electronic structure of materials like MgWO₄.[1]

-

Structural Input : The calculation begins with the experimentally determined crystal structure of MgWO₄ (space group P2/c, with corresponding lattice parameters) as the input.[3]

-

Computational Method : An integrated suite of codes, such as Quantum ESPRESSO, is used.[1] A suitable exchange-correlation functional (e.g., GGA, PBE) and pseudopotentials are chosen to describe the interactions between electrons and atomic nuclei.

-

Self-Consistent Field (SCF) Calculation : An iterative calculation is performed to solve the Kohn-Sham equations and determine the ground-state electron density of the system.

-

Band Structure and DOS Calculation : Once the ground state is achieved, the electronic band structure (a plot of energy levels in reciprocal space) and the Density of States (DOS) are calculated. The band structure reveals the energy gap and whether it is direct or indirect. The partial DOS (PDOS) shows the specific contributions of Mg, W, and O atomic orbitals to the valence and conduction bands.[5][6]

Visualization of Workflows and Concepts

The following diagrams, created using the DOT language, illustrate key workflows and conceptual relationships in the study of MgWO₄'s electronic structure.

Conclusion

The electronic band structure of this compound is defined by its monoclinic crystal structure, resulting in a wide band gap semiconductor. Experimental measurements using UV-Vis spectroscopy place the optical band gap between 3.36 and 4.17 eV, while theoretical DFT calculations yield a value of approximately 3.39 eV.[1][8] The valence and conduction bands are primarily formed from oxygen 2p and tungsten 5d orbitals, respectively.[6][7] This distinct electronic configuration is directly responsible for MgWO₄'s valuable luminescent and scintillation properties and underpins its potential in photocatalysis. The combination of detailed experimental characterization and robust theoretical modeling provides a powerful framework for advancing the development of MgWO₄-based materials for a variety of technological applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. mp-18875: MgWO4 (monoclinic, P2/c, 13) [legacy.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Experimental and theoretical analysis of electronic and optical properties of MgWO4 | springerprofessional.de [springerprofessional.de]

- 9. researchgate.net [researchgate.net]

- 10. JPH0639333B2 - Method for producing this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Luminescence Mechanism in Self-Activated Magnesium Tungstate (MgWO₄)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core luminescence mechanism in self-activated magnesium tungstate (B81510) (MgWO₄). It details the electronic structure, the excitation-emission process, and the key experimental protocols used for its characterization, supported by quantitative data and process visualizations.

Core Principles of Luminescence in MgWO₄

Magnesium tungstate (MgWO₄) is an intrinsically luminescent material, often referred to as a "self-activated" phosphor. This property arises because the luminescence is a characteristic of the material's crystal lattice itself, specifically the tungstate anion group ([WO₄]²⁻), and does not require the introduction of external dopant ions as activators.[1] The material is known for its efficient blue emission and is utilized in applications such as scintillators and phosphors.[2][3]

Electronic and Crystal Structure

MgWO₄ typically crystallizes in a wolframite-like monoclinic structure belonging to the P2/c space group.[2] The fundamental building block responsible for its optical properties is the octahedral [WO₆]⁶⁻ complex, which is a more accurate representation in the solid state than the tetrahedral [WO₄]²⁻ ion in solution.

The electronic band structure is central to understanding its luminescence. The top of the valence band is predominantly formed by the filled 2p orbitals of oxygen atoms, while the bottom of the conduction band is primarily composed of the empty 5d orbitals of the tungsten (W) atoms.[3][4] The magnesium cation (Mg²⁺) does not have d-states that contribute to the valence band, a feature that distinguishes it from other tungstates and influences its excitation spectra.[3] The energy difference between the valence and conduction bands, or the band gap, has been determined both experimentally and theoretically.[2]

Table 1: Structural and Electronic Properties of MgWO₄

| Property | Value | Reference |

| Crystal System | Monoclinic (Wolframite-type) | [2] |

| Space Group | P2/c | [2] |

| Experimental Band Gap | 4.17 eV | [2] |

| Theoretical Band Gap | 3.39 eV | [2] |

| Luminescent Center | [WO₆]⁶⁻ complex | [5] |

| Valence Band | Primarily O 2p orbitals | [3][4] |

| Conduction Band | Primarily W 5d orbitals | [3][4] |

The Luminescence Pathway

The intrinsic luminescence of MgWO₄ is a multi-step process involving the absorption of high-energy photons, relaxation of the excited state, and subsequent emission of lower-energy light. The entire process occurs within the tungstate complex.

-

Excitation: Upon irradiation with ultraviolet (UV) light (typically below 260 nm), an electron is transferred from an oxygen 2p orbital to a tungsten 5d orbital.[6] This process is known as a Ligand-to-Metal Charge Transfer (LMCT).

-

Relaxation: The excited state, an electron-hole pair, rapidly localizes and relaxes into a stable, lower-energy configuration known as a self-trapped exciton (B1674681) (STE).[3] This relaxation involves distortions of the [WO₆]⁶⁻ octahedron and is a non-radiative process. The formation of these STEs is indicated by the temperature dependence of the excitation spectra, which follows the Urbach rule.[3]

-

Emission: The self-trapped exciton returns to the ground state through radiative recombination, releasing the stored energy as a photon. This emission results in a broad, characteristic blue luminescence band.[2]

Spectroscopic Characteristics

The luminescence of MgWO₄ is characterized by a broad excitation spectrum in the UV region and a broad emission spectrum in the blue visible region. The emission peak is consistently reported around 470-480 nm, though the exact position can be influenced by the material's crystal phase and the presence of defects.[3][5][7] For instance, triclinic phase MgWO₄ has shown an emission at 421 nm, while monoclinic materials emit closer to 515 nm under certain conditions.[8] The decay kinetics of the luminescence are often multi-exponential, indicating the presence of several distinct decay pathways or trapping states.[6]

Table 2: Quantitative Luminescence Data for MgWO₄

| Parameter | Value(s) | Excitation/Measurement Condition | Reference(s) |

| Photoluminescence Emission Peak | ~470 nm | UV Excitation | [3][5] |

| 480 nm | X-ray Excitation | [7] | |

| 496 nm | Photoluminescence | [6] | |

| Excitation Wavelength Range | < 260 nm | Photoluminescence | [6] |

| ~280 nm (for monoclinic phase) | Photoluminescence | [9] | |

| Decay Lifetime Components (Cathodoluminescence) | τ₁ = 3 µs, τ₂ = 10 µs, τ₃ = 60 µs | Pulsed Electron Flux | [6] |

| Decay Lifetime Components (Scintillation) | τ₁ = 4.3 µs, τ₂ = 31.9 µs (at 300 K) | α-particle Excitation | [10] |

| Relative Scintillation Output | 35% of CdWO₄; 27% of NaI(Tl) | γ-quanta (662 keV) | [3] |

Experimental Methodologies

The characterization of MgWO₄ involves its synthesis followed by structural and optical analysis.

Synthesis Protocol: Solid-State Reaction

The solid-state reaction method is a common technique for preparing polycrystalline MgWO₄ powders.[2]

-

Precursor Preparation: High-purity magnesium oxide (MgO) and tungsten trioxide (WO₃) powders are used as precursors.

-

Mixing: The powders are weighed in a 1:1 stoichiometric molar ratio. They are then intimately mixed, typically by grinding in an agate mortar with a pestle, often using a solvent like ethanol (B145695) to ensure homogeneity.

-

Calcination: The resulting mixture is transferred to an alumina (B75360) crucible. The crucible is placed in a high-temperature furnace and heated in air. A typical calcination profile involves heating to 900-1000 °C for several hours (e.g., 4 hours) to facilitate the reaction: MgO + WO₃ → MgWO₄.[5][11]

-

Cooling and Pulverization: After the reaction, the furnace is cooled to room temperature. The resulting calcined product is then ground again to obtain a fine, homogeneous MgWO₄ powder.

Characterization Protocol: Photoluminescence Spectroscopy

This protocol describes the measurement of photoluminescence (PL) and photoluminescence excitation (PLE) spectra.[6]

-

Instrumentation: A spectrofluorometer is used, which consists of an excitation source (e.g., Xenon or Mercury lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., a photomultiplier tube).

-

Sample Preparation: A small amount of the synthesized MgWO₄ powder is pressed into a compact pellet or placed in a specialized powder sample holder.

-

Emission Spectrum (PL) Measurement:

-

The excitation monochromator is set to a fixed wavelength known to excite the sample (e.g., 250 nm).[6]

-

The emission monochromator scans across a range of wavelengths (e.g., 350 nm to 650 nm) to record the intensity of the emitted light.[1]

-

The resulting plot of intensity versus emission wavelength is the PL spectrum.

-

-

Excitation Spectrum (PLE) Measurement:

-

The emission monochromator is set to the wavelength of the maximum emission intensity determined from the PL spectrum (e.g., 470 nm).

-

The excitation monochromator scans across a range of UV wavelengths (e.g., 200 nm to 380 nm).[1]

-

The resulting plot of emission intensity versus excitation wavelength is the PLE spectrum, which reveals which wavelengths are most efficient at producing luminescence.

-

Characterization Protocol: Luminescence Decay Lifetime

This protocol measures the rate at which the luminescence intensity decreases after excitation is removed.[6]

-

Instrumentation: The setup requires a pulsed excitation source (e.g., a nanosecond pulsed electron gun or a pulsed UV laser) and a fast photodetector (e.g., PMT) connected to a time-resolved data acquisition system like a digital oscilloscope or a time-correlated single-photon counting (TCSPC) module.

-

Excitation: The MgWO₄ sample is excited with a short pulse of radiation.

-

Data Acquisition: The detector records the luminescence intensity as a function of time immediately following the excitation pulse. The measurement continues until the signal has decayed to the background level.

-

Analysis: The resulting decay curve (intensity vs. time) is plotted on a semi-logarithmic scale. The data is then fitted to an exponential decay function (or a sum of exponential functions for multi-component decays) to extract the decay lifetime(s) (τ). For a single exponential decay, the equation is I(t) = I₀ * exp(-t/τ), where τ is the lifetime.

References

- 1. The Crystal Structure and Luminescence Behavior of Self-Activated Halotungstates Ba3WO5Cl2 for W-LEDs Applications [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of ZnWO4, MgWO4, and CaWO4 Ceramics Synthesized in the Field of a Powerful Radiation Flux [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the photoluminescent properties, scintillation behaviour and toxicological profile of various this compound nanoscale motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Synthesis and Properties of Magnesium Tungstate Nanoparticles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and emerging applications of magnesium tungstate (B81510) (MgWO₄) nanoparticles. With a focus on reproducible methodologies and comparative data, this document serves as a valuable resource for professionals in materials science, chemistry, and drug development.

Introduction

Magnesium tungstate (MgWO₄) is a wolframite-type tungstate that has garnered significant interest for its versatile properties, including high density, excellent chemical and thermal stability, and notable luminescent and photocatalytic activities. As nanoparticles, these properties are further enhanced due to the increased surface-area-to-volume ratio and quantum confinement effects. This guide explores the primary synthesis routes for MgWO₄ nanoparticles, details their key physicochemical properties, and discusses their potential applications, with a particular emphasis on their emerging role in the biomedical field.

Synthesis Methodologies

The properties of MgWO₄ nanoparticles are intrinsically linked to their synthesis method. The choice of synthesis route dictates the nanoparticles' size, morphology, crystallinity, and surface chemistry. This section details the most common methods for the synthesis of MgWO₄ nanoparticles.

Hydrothermal Synthesis

Hydrothermal synthesis is a widely employed method for producing crystalline MgWO₄ nanoparticles with controlled morphology. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave.

Experimental Protocol:

A typical hydrothermal synthesis protocol for MgWO₄ nanoparticles is as follows:

-

Precursor Preparation: Prepare equimolar aqueous solutions of a magnesium salt (e.g., magnesium nitrate (B79036) hexahydrate, Mg(NO₃)₂·6H₂O) and a tungstate salt (e.g., sodium tungstate dihydrate, Na₂WO₄·2H₂O).

-

Mixing: The precursor solutions are mixed under vigorous stirring. The pH of the resulting solution can be adjusted using mineral acids (e.g., HCl) or bases (e.g., NaOH) to influence the morphology of the final product.

-

Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (typically between 160-200°C) for a set duration (ranging from a few hours to a day).

-

Cooling and Collection: After the reaction, the autoclave is allowed to cool to room temperature. The resulting white precipitate is collected by centrifugation or filtration.

-

Washing: The collected product is washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: The final product is dried in an oven at a moderate temperature (e.g., 60-80°C) for several hours.

Various morphologies such as nanoplates, nanorods, and star-shaped nanoparticles can be achieved by tuning reaction parameters like pH, temperature, reaction time, and the use of surfactants.[1]

Experimental Workflow for Hydrothermal Synthesis

Co-precipitation Method

Co-precipitation is a simple, rapid, and cost-effective method for synthesizing MgWO₄ nanoparticles. It involves the simultaneous precipitation of magnesium and tungstate ions from a solution.

Experimental Protocol:

-

Precursor Preparation: Aqueous solutions of a soluble magnesium salt (e.g., magnesium chloride, MgCl₂) and a soluble tungstate salt (e.g., sodium tungstate, Na₂WO₄) are prepared.

-

Precipitation: The two solutions are mixed together under constant stirring. A precipitating agent, such as a base (e.g., sodium hydroxide, NaOH, or ammonia (B1221849) solution), is added dropwise to the mixture to induce the formation of a precipitate. The pH of the solution is a critical parameter to control the precipitation process.

-

Aging: The precipitate is typically aged in the mother liquor for a certain period to allow for crystal growth and to improve crystallinity.

-

Collection and Washing: The precipitate is separated from the solution by centrifugation or filtration and washed repeatedly with deionized water to remove impurities.

-

Drying and Calcination: The washed precipitate is dried and then often calcined at a specific temperature to obtain the final crystalline MgWO₄ nanoparticles.

Sol-Gel Method

The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the resulting nanoparticles.[2] This process involves the transition of a system from a liquid "sol" into a solid "gel" phase.

Experimental Protocol:

-

Sol Formation: A magnesium precursor (e.g., magnesium nitrate) is dissolved in a suitable solvent, often an alcohol.[3] A tungsten precursor (e.g., tungstic acid) and a chelating agent (e.g., citric acid) are also dissolved in a solvent.[2] These solutions are then mixed to form a homogeneous sol.

-

Gelation: The sol is heated at a moderate temperature (e.g., 80°C) with continuous stirring to evaporate the solvent, leading to the formation of a viscous gel.[3]

-

Drying: The gel is dried in an oven (e.g., at 120°C) to remove the remaining solvent and form a precursor powder (xerogel).[3]

-

Calcination: The dried gel is calcined at a higher temperature (e.g., 600°C) to decompose the organic components and induce crystallization, resulting in the formation of MgWO₄ nanoparticles.[2]

Solid-State Reaction Method

The solid-state reaction method is a traditional and straightforward technique for producing ceramic materials, including MgWO₄ nanoparticles. This method involves the direct reaction of solid precursors at high temperatures.

Experimental Protocol:

-

Precursor Mixing: Stoichiometric amounts of solid precursors, typically magnesium oxide (MgO) or magnesium carbonate (MgCO₃) and tungsten oxide (WO₃), are intimately mixed.[4] This is often done by grinding the powders together in a mortar and pestle or by ball milling to ensure homogeneity.

-

Calcination: The mixed powder is placed in a crucible and heated in a furnace to a high temperature (e.g., 800-1000°C) for several hours.[4] The high temperature provides the energy required for the solid-state diffusion and reaction between the precursors to form MgWO₄.

-

Grinding: After cooling, the resulting product is ground to obtain a fine powder of MgWO₄ nanoparticles.

Properties of this compound Nanoparticles

The properties of MgWO₄ nanoparticles are highly dependent on their synthesis method and resulting physical characteristics.

Structural and Morphological Properties

MgWO₄ typically crystallizes in a monoclinic wolframite (B13744602) structure. However, different crystal phases and morphologies can be obtained by controlling the synthesis conditions. For instance, hydrothermal synthesis can yield various shapes, including nanoplates, nanorods, and star-like structures. The specific surface area of these nanoparticles is also influenced by their morphology, with nanoplates generally exhibiting a higher surface area compared to spherical nanoparticles.[1]

Optical Properties

MgWO₄ is a wide bandgap semiconductor, and its nanoparticles exhibit interesting optical properties, particularly photoluminescence. The emission wavelength is dependent on the crystal structure and the presence of defects. For example, monoclinic MgWO₄ often shows a blue emission, while other phases or the presence of dopants can shift the emission wavelength.

Data Presentation

| Synthesis Method | Typical Particle Size (nm) | Morphology | Crystal Structure | Band Gap (eV) | Photoluminescence Emission (nm) | Specific Surface Area (m²/g) | Reference(s) |

| Hydrothermal | 20-100 | Nanoplates, Nanorods, Stars | Monoclinic, Tetragonal | ~4.1-4.4 | ~420-515 | 10-15 | [1] |

| Co-precipitation | 30-80 | Irregular, Spherical | Monoclinic | ~4.2 | ~460 | N/A | [5] |

| Sol-Gel | 15-50 | Spherical | Anorthic, Monoclinic | ~4.3 | ~430-470 | N/A | [2] |

| Solid-State | 50-200 | Irregular | Monoclinic | ~4.17 | ~470 | <10 | [4][6] |

Note: The values presented in this table are approximate and can vary significantly depending on the specific experimental conditions.

Applications

The unique properties of MgWO₄ nanoparticles make them promising candidates for a range of applications.

Photocatalysis

As a wide bandgap semiconductor, MgWO₄ can act as a photocatalyst for the degradation of organic pollutants. Upon irradiation with light of energy greater than its band gap, electron-hole pairs are generated. These charge carriers can then migrate to the nanoparticle surface and participate in redox reactions, producing reactive oxygen species (ROS) that can decompose organic molecules.

Photocatalytic Mechanism of MgWO₄ Nanoparticles

References

An In-depth Technical Guide to the High-Pressure Phase Transition of Magnesium Tungstate

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A comprehensive examination of the structural transformations of magnesium tungstate (B81510) (MgWO₄) under extreme pressure conditions, detailing the experimental methodologies and quantitative data derived from recent scientific investigations.

Introduction

Magnesium tungstate (MgWO₄), a member of the divalent-metal tungstate family, crystallizes in the wolframite-type structure under ambient conditions.[1][2] These materials are of significant interest due to their applications as scintillator detectors, laser-host crystals, and in optical fiber technologies.[1][2] The response of MgWO₄ to high pressure is a subject of intense research, as it reveals fundamental insights into the material's structural stability, compressibility, and the nature of its interatomic forces. Understanding these high-pressure phase transitions is crucial for advancing materials science and for applications where materials are subjected to extreme environments.

Under compression, MgWO₄ undergoes a series of reversible phase transitions, transforming from its initial monoclinic wolframite (B13744602) structure to denser, lower-symmetry phases.[2][3] The precise pressures at which these transitions occur and the exact structures of the high-pressure polymorphs are sensitive to the hydrostaticity of the experimental conditions, leading to a complex and fascinating phase diagram.[1][3] This guide provides a detailed overview of the known high-pressure phases of MgWO₄, presenting the quantitative crystallographic and spectroscopic data, outlining the experimental protocols used for their determination, and visualizing the transition pathways.

High-Pressure Phase Transitions of MgWO₄

At ambient conditions, MgWO₄ adopts the monoclinic wolframite structure, belonging to the P2/c space group.[1][4] As pressure is applied, it undergoes at least two distinct structural transformations.

First Phase Transition: Wolframite to Triclinic (Phase II)

The initial phase transition is from the monoclinic (P2/c) wolframite structure to a triclinic polymorph, which is isostructural to CuWO₄ (space group Pī).[1][3] The onset pressure for this transition is highly dependent on the pressure-transmitting medium (PTM) used in the experiment, which dictates the degree of hydrostaticity.

-

Under non-hydrostatic or quasi-hydrostatic conditions (e.g., using paraffin (B1166041) or a methanol-ethanol mixture as the PTM), the transition begins at approximately 17.1 GPa .[5]

-

Under highly quasi-hydrostatic conditions (using neon as the PTM), which minimizes non-hydrostatic stresses, the transition is observed at a higher pressure of 26 GPa .[1][6]

This dependency highlights the role of shear stresses in facilitating the structural transformation.

Second Phase Transition: Triclinic to a High-Pressure Phase (Phase III)

Upon further compression, a second phase transition is initiated at approximately 31 GPa .[5] While the crystal structure of this third phase has not been definitively solved for MgWO₄, theoretical calculations and comparisons with isostructural compounds suggest it is likely a monoclinic β-fergusonite-type structure (space group C2/c).[1]

The sequence of phase transitions can be summarized as follows:

Quantitative Data

The structural changes during the phase transitions are quantified through X-ray diffraction and Raman spectroscopy.

Crystallographic Data

The wolframite structure of MgWO₄ exhibits anisotropic compression, with the b-axis being significantly more compressible than the a and c axes.[7] The pressure-volume relationship for the wolframite phase can be described by a third-order Birch–Murnaghan Equation of State (EOS).

Table 1: Crystallographic Data for MgWO₄ Phases

| Phase | Wolframite (Phase I) | Triclinic (Phase II) |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2/c | Pī |

| Pressure | Ambient | 25.9 GPa |

| Lattice Parameters | a = 4.69 Åb = 5.69 Åc = 4.94 Åβ = 90.55°[4] | a = 4.529 Åb = 5.407 Åc = 4.418 Åα = 91.2°β = 87.1°γ = 91.8° (Data for isostructural ZnWO₄)[3] |

| V₀ (Zero-Pressure Volume) | 131.1(3) ų[3] | - |

| B₀ (Bulk Modulus) | 160(13) GPa[3] | - |

| B₀' (Pressure Derivative) | 4.5(3)[3] | - |

Raman Spectroscopy Data

Raman spectroscopy is highly sensitive to the structural changes in MgWO₄. The wolframite structure has 18 Raman-active modes (8Ag + 10Bg). All modes harden (shift to higher frequencies) under compression, indicating the absence of soft-mode-driven transitions. The pressure coefficients (dω/dP) quantify this hardening.

Table 2: Raman Frequencies and Pressure Coefficients for Wolframite MgWO₄

| Mode Symmetry | Frequency at Ambient P (cm⁻¹)[6] | Pressure Coefficient (dω/dP) (cm⁻¹/GPa)[6] |

| Bg | 97.4 | 1.05 |

| Ag | 114.6 | 1.15 |

| Bg | 143.5 | 1.05 |

| Bg | 175.7 | 1.58 |

| Ag | 192.6 | 2.10 |

| Bg | 231.8 | 2.22 |

| Ag | 269.1 | 2.45 |

| Bg | 300.1 | 2.50 |

| Ag | 338.4 | 3.86 |

| Bg | 370.4 | 3.42 |

| Ag | 420.3 | 3.51 |

| Bg | 450.4 | 3.03 |

| Ag | 552.1 | 4.64 |

| Bg | 600.0 | 3.65 |

| Bg | 713.2 | 4.90 |

| Ag | 808.5 | 5.25 |

| Bg | 903.0 | 4.10 |

| Ag | 916.8 | 5.27 |

Experimental Protocols

The investigation of materials under high pressure relies on specialized equipment and precise methodologies. The primary techniques used for studying MgWO₄ are in-situ high-pressure X-ray diffraction (XRD) and Raman spectroscopy, both utilizing a diamond anvil cell (DAC).

Diamond Anvil Cell (DAC) Setup

-

Gasket Preparation: A metal gasket (e.g., steel or rhenium) is pre-indented between the two diamond anvils to a desired thickness. A hole, typically 100-200 µm in diameter, is then drilled into the center of the indentation to serve as the sample chamber.

-

Sample Loading: A small single crystal or powdered sample of MgWO₄ is placed into the gasket hole.

-

Pressure Calibration: A tiny chip of ruby (Al₂O₃:Cr³⁺) is added alongside the sample. The pressure inside the cell is determined by measuring the wavelength shift of the ruby R₁ fluorescence line, which has a well-calibrated dependence on pressure.[1]

-

Pressure-Transmitting Medium (PTM): The remaining volume of the sample chamber is filled with a PTM to ensure hydrostatic or quasi-hydrostatic pressure application. The choice of PTM is critical:

-

Gases (e.g., Neon, Argon): Provide the most hydrostatic conditions to higher pressures.

-

Liquids (e.g., 4:1 methanol-ethanol mixture, silicone oil, paraffin): Offer good hydrostaticity at lower pressures but can become viscous and introduce non-hydrostatic stresses as pressure increases.

-

High-Pressure X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure, lattice parameters, and unit cell volume as a function of pressure.

-

Methodology:

-

The prepared DAC is mounted on a goniometer at a synchrotron X-ray source.

-

A highly focused, monochromatic X-ray beam is passed through the diamond, sample, and opposing diamond.

-

The diffracted X-rays are collected on a 2D area detector.

-

The pressure is increased incrementally, and a diffraction pattern is collected at each pressure point.

-

The 2D images are integrated into 1D diffraction patterns (intensity vs. 2θ).

-

The patterns are analyzed to identify Bragg peak positions. The appearance of new peaks or the disappearance of existing ones signifies a phase transition.

-

The diffraction patterns for each phase are indexed to determine the crystal system and space group, and the lattice parameters are refined using Le Bail or Rietveld methods.

-

High-Pressure Raman Spectroscopy

-

Objective: To study the vibrational modes of the crystal lattice, which are sensitive to changes in crystal structure and bonding.

-

Methodology:

-

The DAC is placed under a micro-Raman spectrometer.

-

A laser beam (e.g., 532 nm or 633 nm) is focused onto the sample through one of the diamond anvils.

-

The backscattered Raman signal is collected through the same objective, passed through a filter to remove the Rayleigh scattering, and dispersed onto a CCD detector.

-

Spectra are collected at incremental pressure points.

-

The pressure is measured before and after each spectral acquisition using the ruby fluorescence method.

-

The positions, intensities, and widths of the Raman peaks are fitted and plotted against pressure to identify phase transitions (marked by discontinuities in frequency shifts or the appearance/disappearance of modes) and to calculate pressure coefficients.[6]

-

Conclusion

The high-pressure behavior of this compound is characterized by a sequence of structural phase transitions from the ambient wolframite phase to a triclinic structure, followed by a transformation to a likely β-fergusonite-type phase at higher pressures. The transition pressures are notably influenced by the hydrostaticity of the experimental environment, underscoring the importance of the pressure-transmitting medium in such studies. Detailed analysis using in-situ X-ray diffraction and Raman spectroscopy in diamond anvil cells has provided crucial quantitative data on the crystallographic and vibrational properties of these different polymorphs. This technical guide consolidates the key findings and experimental methodologies, offering a valuable resource for researchers in materials science and related fields engaged in the study of materials under extreme conditions.

References

- 1. arxiv.org [arxiv.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. [PDF] High-pressure phase transitions and compressibility of wolframite-type tungstates | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. A Brief Review of the Effects of Pressure on Wolframite-Type Oxides [mdpi.com]

Theoretical Modeling of Magnesium Tungstate (MgWO₄) Properties: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical modeling of magnesium tungstate (B81510) (MgWO₄), a material with significant potential in applications such as scintillators, laser host materials, and phosphors.[1][2] The document is intended for researchers, scientists, and professionals in materials science and related fields, offering insights into the structural, electronic, and optical properties of MgWO₄ from both theoretical and experimental perspectives.

Structural Properties of Magnesium Tungstate

This compound predominantly crystallizes in a wolframite-type monoclinic structure, belonging to the P2/c space group.[1][3] This structure is characterized by distorted MgO₆ and WO₆ octahedra. In this arrangement, the Mg²⁺ ions are coordinated with six oxygen atoms, and the W⁶⁺ ions are also bonded to six oxygen atoms. The crystal structure's stability and properties are highly dependent on temperature, with transformations to tetragonal and triclinic phases observed at elevated temperatures.[3][4]

Table 1: Comparison of Theoretical and Experimental Lattice Parameters for Monoclinic MgWO₄

| Parameter | Theoretical (GGA+U)[5] | Experimental[6] |

| a (Å) | 4.69 | 4.6939(6) |

| b (Å) | 5.69 | 5.6747(4) |

| c (Å) | 4.94 | 4.9316(6) |

| β (°) | 90.55 | 90.7858(4) |

| Volume (ų) | 131.64 | - |

The following diagram illustrates the crystal structure of monoclinic MgWO₄, showing the coordination of Magnesium and Tungsten atoms with Oxygen.

References

- 1. researchgate.net [researchgate.net]

- 2. Experimental and theoretical analysis of electronic and optical properties of MgWO4 | springerprofessional.de [springerprofessional.de]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. mp-18875: MgWO4 (monoclinic, P2/c, 13) [legacy.materialsproject.org]

- 6. researchgate.net [researchgate.net]

Dopant Effects on Magnesium Tungstate Photoluminescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium tungstate (B81510) (MgWO₄) is a wolframite-type monoclinic crystal that has garnered significant interest as a host material for phosphors due to its excellent thermal and chemical stability, and its efficient blue photoluminescence. The intrinsic luminescence of MgWO₄ originates from the radiative decay of excitons self-trapped on the [WO₆]⁶⁻ octahedral complexes. This property makes it a promising candidate for various applications, including solid-state lighting, scintillators, and bioimaging. The introduction of dopant ions, particularly lanthanides, into the MgWO₄ host lattice can significantly modify its photoluminescent properties, leading to tunable emissions across the visible and near-infrared spectra. This technical guide provides a comprehensive overview of the effects of various dopants on the photoluminescence of magnesium tungstate, with a focus on quantitative data, experimental protocols, and the underlying photophysical mechanisms.

Intrinsic Photoluminescence of this compound

Undoped this compound exhibits a broad blue emission band. The characteristics of this emission are dependent on the crystal phase of the material. The monoclinic phase of MgWO₄ typically shows an emission maximum around 470 nm, which is attributed to the radiative electronic transitions within the [WO₆]⁶⁻ complex[1]. In contrast, the triclinic phase has been reported to emit at a shorter wavelength of approximately 421-430 nm[1]. This blue emission serves as the foundation upon which dopant-induced luminescence is built, often acting as a source for energy transfer to the activator ions.

Dopant-Induced Photoluminescence in this compound

The introduction of various dopant ions into the MgWO₄ host lattice allows for the generation of a wide range of emission colors. Lanthanide ions are the most common activators due to their characteristic sharp emission lines arising from 4f-4f electronic transitions.

Europium (Eu³⁺) Doping

Europium (Eu³⁺) is a widely studied dopant in MgWO₄, known for its characteristic red emission. When incorporated into the MgWO₄ host, Eu³⁺ ions typically occupy the Mg²⁺ sites. Upon excitation, energy is transferred from the [WO₆]⁶⁻ groups to the Eu³⁺ ions, leading to the population of the excited states of Eu³⁺. The subsequent radiative decay results in sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4) transitions. The most intense emission is typically the ⁵D₀ → ⁷F₂ transition, which is responsible for the brilliant red color.

Dysprosium (Dy³⁺) Doping

Dysprosium (Dy³⁺) doping in tungstate hosts typically results in yellow-white light emission due to its characteristic blue and yellow emission bands. The primary transitions observed are ⁴F₉/₂ → ⁶H₁₅/₂ (blue) and ⁴F₉/₂ → ⁶H₁₃/₂ (yellow). The relative intensities of these two emissions are highly dependent on the host lattice and the concentration of the Dy³⁺ ions. In tungstate materials, energy transfer from the tungstate group to Dy³⁺ ions is an efficient process.

Samarium (Sm³⁺) Doping

Samarium (Sm³⁺) is known to produce orange-red light emission in various host materials. The main emission peaks correspond to the ⁴G₅/₂ → ⁶Hⱼ (J = 5/2, 7/2, 9/2, 11/2) transitions. Similar to other lanthanides, the excitation of Sm³⁺ in MgWO₄ can occur through energy transfer from the host lattice.

Terbium (Tb³⁺) Doping

Terbium (Tb³⁺) doping leads to a characteristic green emission. The most prominent emission peak is due to the ⁵D₄ → ⁷F₅ transition. The excitation of Tb³⁺ in tungstate hosts can occur via energy transfer from the [WO₄]²⁻ groups.

Quantitative Photoluminescence Data

The following tables summarize the key photoluminescent properties of various dopants in this compound and other similar tungstate hosts.

| Dopant | Host | Excitation Wavelength (nm) | Emission Wavelength (nm) | Dopant Concentration (mol%) | Reference |

| Undoped | MgWO₄ | < 260 | ~470 (monoclinic), ~421 (triclinic) | - | [1][2] |

| Ce³⁺ | MgWO₄ | - | 470 | 3 | [1] |

| Eu³⁺ | MgWO₄ | - | - | >5 (affects phase) | [3] |

| Dy³⁺ | BaWO₄ | 350 | 483, 571 | 5 | [3] |

| Sm³⁺ | BaWO₄ | 325 | 560, 598, 640 | - | [4] |

| Tb³⁺ | BaWO₄ | 325 | 488, 544, 640 | - | [4] |

| Tm³⁺/Yb³⁺ | MgWO₄ | 980 | 480, 650, 796 | - | [5] |

Experimental Protocols

Solid-State Reaction Synthesis of Doped MgWO₄

The solid-state reaction method is a conventional and widely used technique for the synthesis of phosphor materials.

-

Precursor Preparation: Stoichiometric amounts of high-purity magnesium oxide (MgO), tungsten oxide (WO₃), and the desired dopant oxide (e.g., Eu₂O₃, Dy₂O₃, Sm₂O₃, Tb₄O₇) are weighed.

-

Mixing: The precursors are thoroughly mixed and ground together in an agate mortar to ensure a homogeneous mixture.

-

Calcination: The mixture is then transferred to an alumina (B75360) crucible and calcined in a muffle furnace. The calcination temperature and duration can vary depending on the specific dopant and desired crystal phase, but a typical procedure involves heating at 850 °C.[2] For cerium-doped MgWO₄, sintering at 1000 °C for 4 hours has been reported.

-

Cooling and Pulverization: After calcination, the furnace is allowed to cool down to room temperature naturally. The resulting product is then finely ground to obtain the final phosphor powder.

Hydrothermal Synthesis of Doped MgWO₄

The hydrothermal method offers good control over the morphology and particle size of the synthesized phosphors.

-

Precursor Solution Preparation: A specific amount of a magnesium salt (e.g., Mg(NO₃)₂·6H₂O) and the desired dopant salt (e.g., Eu(NO₃)₃·6H₂O) are dissolved in deionized water.

-

Tungstate Solution Preparation: A stoichiometric amount of a tungstate salt (e.g., Na₂WO₄·2H₂O) is dissolved in a separate container of deionized water.

-

Reaction: The tungstate solution is added dropwise to the magnesium and dopant salt solution under constant stirring.

-

Hydrothermal Treatment: The resulting suspension is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to a specific temperature (e.g., 180 °C) for a set duration (e.g., 24 hours).

-

Product Recovery: After the reaction, the autoclave is cooled to room temperature. The precipitate is collected by centrifugation, washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors, and finally dried in an oven.

Photoluminescence Spectroscopy Measurement

-

Sample Preparation: A small amount of the synthesized phosphor powder is placed in a sample holder.

-

Excitation: The sample is excited using a suitable light source, such as a xenon lamp or a laser, at the appropriate excitation wavelength for the specific dopant.

-

Emission Collection: The emitted light from the sample is collected at a 90-degree angle to the excitation beam to minimize scattered light.

-

Spectral Analysis: The collected light is passed through a monochromator to separate the different wavelengths and detected by a photomultiplier tube (PMT) or a CCD detector.

-

Data Acquisition: The signal is processed and recorded by a computer to generate the photoluminescence excitation and emission spectra. For lifetime measurements, a pulsed light source and a time-correlated single-photon counting (TCSPC) system are typically used.

Signaling Pathways and Logical Relationships

The photoluminescence in lanthanide-doped this compound is primarily governed by the energy transfer from the MgWO₄ host to the lanthanide dopant ions.

Upon excitation with UV light, the [WO₆]⁶⁻ groups in the MgWO₄ host are excited from the ground state to an excited state. This excited state can then relax back to the ground state via two primary pathways: radiative decay, resulting in the intrinsic blue emission of the host, or non-radiative energy transfer to the nearby lanthanide dopant ions. This energy transfer excites the dopant ions to higher energy levels. The excited dopant ions then relax to their ground state, emitting light at their characteristic wavelengths.

Conclusion

This compound serves as a versatile host material for a variety of dopants, enabling the production of phosphors with tunable photoluminescence across the visible spectrum. The choice of dopant and its concentration are critical factors in determining the emission characteristics of the final material. Understanding the underlying principles of energy transfer and having access to detailed experimental protocols are essential for the rational design and synthesis of novel MgWO₄-based phosphors for advanced applications in lighting, diagnostics, and therapeutics. Further research into co-doping and the optimization of synthesis parameters will continue to expand the potential of these promising materials.

References

An In-depth Technical Guide to the Solubility of Magnesium Tungstate in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of magnesium tungstate (B81510) (MgWO₄) in a variety of solvent systems, including aqueous solutions, acids, bases, and organic solvents. A thorough review of available data is presented to offer a detailed understanding of the dissolution behavior of this inorganic compound. This document includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of the underlying chemical processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Magnesium tungstate (MgWO₄) is an inorganic salt with notable applications in materials science, particularly for its luminescent properties. A comprehensive understanding of its solubility in different solvent systems is crucial for its synthesis, purification, and the development of novel applications, including its potential use in pharmaceutical formulations and as a tracer. This guide aims to consolidate the available information on the solubility of this compound, providing a critical resource for professionals working with this compound.

Physicochemical Properties of this compound

This compound is a white, crystalline solid. Some of its key physicochemical properties are listed below:

| Property | Value | Reference |

| Chemical Formula | MgWO₄ | [1][2] |

| Molar Mass | 272.14 g/mol | [3] |

| Density | 5.66 g/cm³ | [1] |

| Melting Point | 1360 °C | [4] |

Solubility of this compound

The dissolution of this compound in a solvent is governed by the equilibrium between the solid phase and its solvated ions. This can be represented by the following equation:

MgWO₄(s) ⇌ Mg²⁺(aq) + WO₄²⁻(aq)